

Application Note: Analysis of Methoxisopropamine by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Methoxisopropamine*

Cat. No.: *B10823628*

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Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of **Methoxisopropamine** (MXiP) using Gas Chromatography-Mass Spectrometry (GC-MS). **Methoxisopropamine** is a novel psychoactive substance (NPS) and an analog of methamphetamine. The methodology outlined here is based on established procedures for the analysis of amphetamine-type substances and is applicable to the analysis of MXiP in chemical samples and biological matrices. Due to the polarity of amphetamine-like compounds, which can result in poor chromatographic peak shape, derivatization is a critical step in the analytical workflow.^[1] This application note details sample preparation, derivatization, GC-MS instrumentation, and expected data.

Introduction to Methoxisopropamine

Methoxisopropamine (MXiP), or 3-methoxy-N-isopropylamphetamine, is a lesser-known substituted amphetamine. As a novel psychoactive substance, its detection and quantification are crucial for forensic toxicology, clinical analysis, and in the monitoring of illicit drug markets. GC-MS, particularly after a derivatization step to increase analyte volatility and improve peak shape, is a robust and reliable method for the analysis of such compounds.^[1] Derivatization

not only improves chromatographic performance but also generates unique, high-molecular-weight fragments that aid in mass spectral identification and quantification.[2]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of amphetamines and other novel psychoactive substances.[3][4]

Sample Preparation

Protocol 2.1.1: Preparation of a Chemical Standard

- Accurately weigh approximately 10 mg of **Methoxisopropamine** reference standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
- Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Transfer 100 µL of each standard solution to a clean glass vial for the derivatization step.

Protocol 2.1.2: Extraction from Biological Matrix (e.g., Urine)

This protocol utilizes liquid-liquid extraction (LLE), a common method for isolating amphetamines from biological samples.[5]

- Pipette 1 mL of the urine sample into a 15 mL screw-cap tube.
- Add an appropriate internal standard (e.g., Methamphetamine-d5) to the sample.
- Add 200 µL of 5 M sodium hydroxide to adjust the pH to > 9.
- Add 5 mL of a non-polar organic solvent (e.g., n-butyl chloride or a mixture of isopropanol/ethyl acetate).
- Vortex the tube for 5 minutes to ensure thorough extraction.
- Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- The dried extract is now ready for derivatization.

Derivatization Protocol

Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used method for silylating primary and secondary amines, making them more amenable to GC-MS analysis.

- To the dried extract or the 100 μ L chemical standard, add 100 μ L of ethyl acetate and 100 μ L of MSTFA.
- Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
- Allow the vial to cool to room temperature.
- The derivatized sample is now ready for GC-MS analysis. For highly concentrated samples, a further dilution with ethyl acetate may be necessary.

GC-MS Instrumentation and Conditions

The following are typical starting parameters for the GC-MS analysis of derivatized amphetamine-like substances and may require optimization for specific instruments.

- Gas Chromatograph: Agilent 7890B GC System or equivalent
- Mass Spectrometer: Agilent 5977B MSD or equivalent
- GC Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness), is recommended.[4]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
- Injection: 1 μ L of the derivatized sample is injected in splitless mode.
- Inlet Temperature: 250°C
- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[5\]](#)[\[7\]](#)
- Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Expected Mass Spectral Fragmentation

The mass spectrum of derivatized **Methoxisopropamine** is expected to show characteristic fragments resulting from alpha-cleavage, which is a dominant fragmentation pathway for aliphatic amines.[\[8\]](#) The trimethylsilyl (TMS) derivative will also produce typical fragments. The predicted major fragments for TMS-derivatized **Methoxisopropamine** are presented in Table 1.

Table 1: Predicted Quantitative Data and Key Mass Fragments for TMS-Derivatized **Methoxisopropamine**

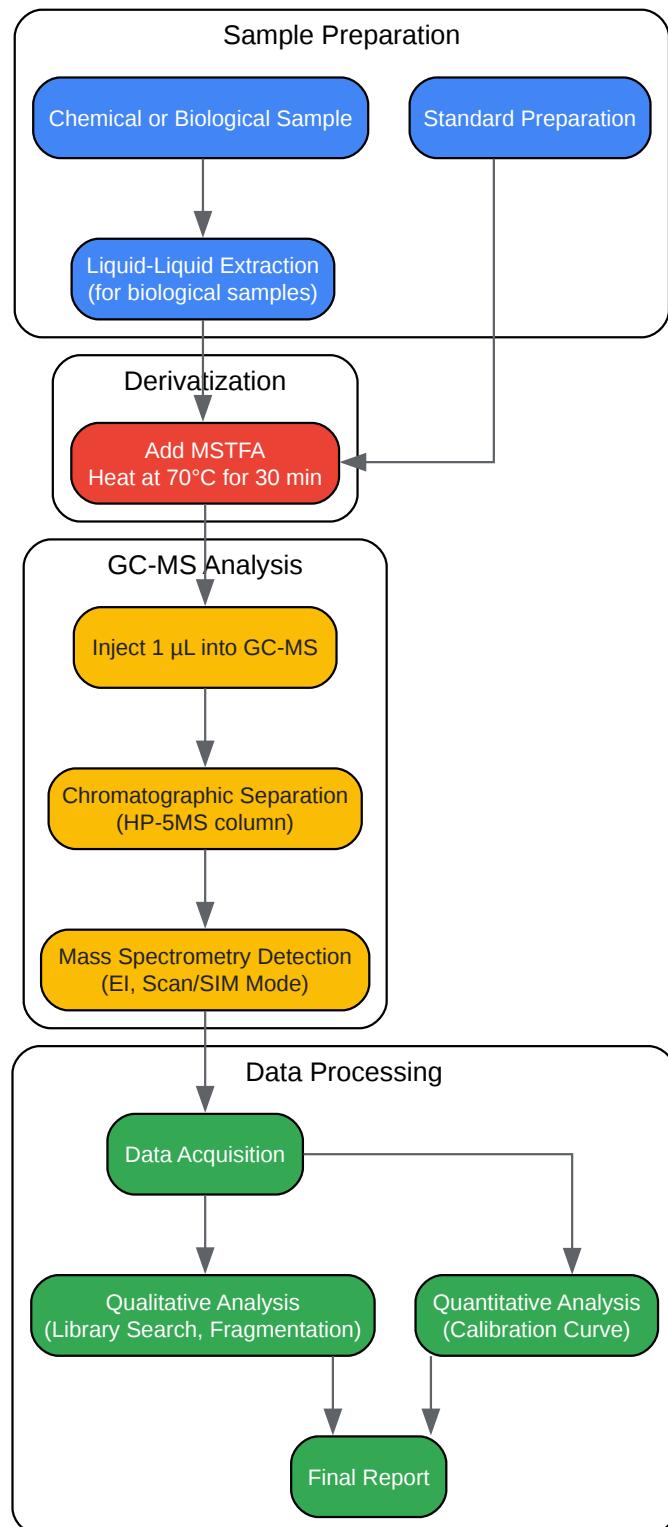
Parameter	Expected Value	Description
Retention Time (min)	8 - 12	Dependent on the specific GC conditions.
Molecular Ion (M ⁺)	m/z 265	Molecular weight of the TMS derivative.
Base Peak	m/z 100	Resulting from alpha-cleavage.
Key Fragment 1	m/z 73	Characteristic of the TMS group.
Key Fragment 2	m/z 121	Fragment containing the methoxybenzyl group.
Key Fragment 3	m/z 250	M-15, loss of a methyl group from the TMS moiety.
Limit of Detection (LOD)	1 - 10 ng/mL	Estimated based on similar compounds.
Limit of Quantification (LOQ)	5 - 25 ng/mL	Estimated based on similar compounds.
Linearity Range	10 - 1000 ng/mL	Expected linear range for quantification.

Note: The values for Retention Time, LOD, LOQ, and Linearity Range are illustrative and must be experimentally determined and validated for the specific instrumentation and matrix used.

Visualization of the Analytical Workflow

The overall experimental workflow for the GC-MS analysis of **Methoxisopropamine** is depicted in the following diagram.

GC-MS Analytical Workflow for Methoxisopropamine

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Caption: GC-MS analytical workflow for **Methoxisopropamine**.

Conclusion

The GC-MS method detailed in this application note provides a comprehensive framework for the analysis of **Methoxisopropamine**. The protocol, which includes sample preparation, essential derivatization, and optimized instrument parameters, is designed to yield reliable and reproducible results for both qualitative identification and quantitative measurement. While the provided data is predictive, this protocol serves as a strong foundation for researchers to develop and validate a robust analytical method for **Methoxisopropamine** in various matrices.

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